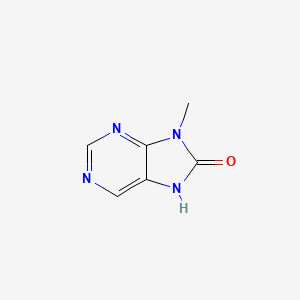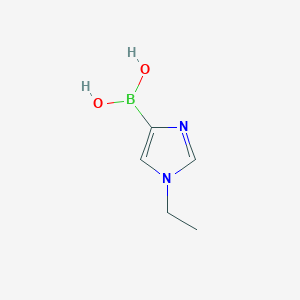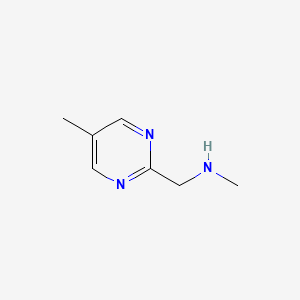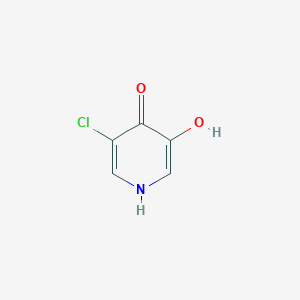
N,N,3,3-Tetramethylaziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,3-Tetramethylaziridine-2-carboxamide: is a synthetic organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,3-Tetramethylaziridine-2-carboxamide typically involves the reaction of aziridine-2-carboxylic acid derivatives with methylating agents. One common method is the amidation of aziridine-2-carboxylic acid with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N,N,3,3-Tetramethylaziridine-2-carboxamide undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high ring strain of the aziridine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that form a variety of amine derivatives .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various amine derivatives, oxaziridines, and substituted aziridines, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N,3,3-Tetramethylaziridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,3,3-Tetramethylaziridine-2-carboxamide involves its high reactivity towards nucleophiles, particularly thiol groups in proteins. This reactivity leads to the alkylation of cysteine residues in proteins, disrupting their function and leading to cell death in cancer cells. The compound’s ability to form covalent bonds with nucleophilic sites in biomolecules underlies its biological activity .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Indole-2-carboxamides: These compounds also contain a carboxamide group and have been studied for their enzyme inhibitory properties.
Uniqueness: N,N,3,3-Tetramethylaziridine-2-carboxamide is unique due to its high degree of methylation, which enhances its stability and reactivity. This makes it particularly useful in applications requiring selective alkylation of nucleophilic sites, such as in targeted cancer therapies .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N,N,3,3-tetramethylaziridine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(2)5(8-7)6(10)9(3)4/h5,8H,1-4H3 |
InChI Key |
JNHRYKSXBNIPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)C(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)

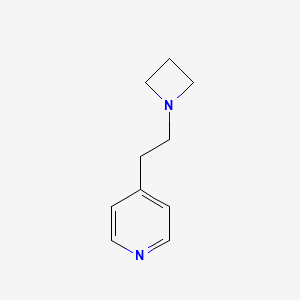
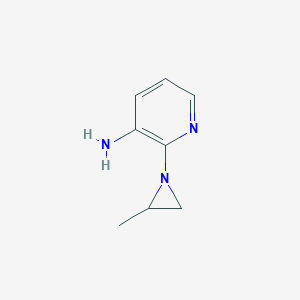

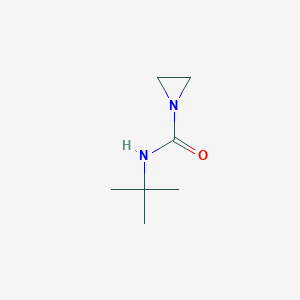
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
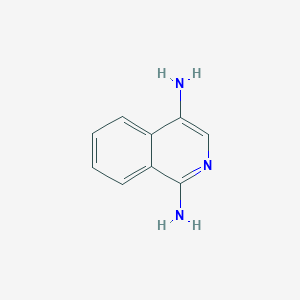
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)

